molecular formula C16H13ClN2OS2 B2780231 N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide CAS No. 922920-51-2

N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B2780231
CAS No.: 922920-51-2
M. Wt: 348.86
InChI Key: AVWRPZVFEBGLHF-UHFFFAOYSA-N
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Description

Benzo[d]thiazol derivatives are a class of compounds that have been studied for their potential biological activities . For example, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity .


Synthesis Analysis

While the specific synthesis process for “N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide” is not available, there are studies on the synthesis of related compounds. For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized .

Scientific Research Applications

Chemical Synthesis and Characterization

N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, was synthesized through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, demonstrating the compound's utility in creating derivatives with potential therapeutic applications. This process was characterized using spectroscopic methods, including 1H, 13C, UV, IR, and mass spectral data, highlighting the compound's relevance in synthetic chemistry research (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess psychotropic in vivo, anti-inflammatory in vivo, cytotoxic in vitro, and antimicrobial activities. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. This study correlates biological activities with the structural characteristics and physicochemical parameters of the compounds, underscoring the chemical's potential in drug discovery (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

In another study, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were investigated for their antimicrobial activity, with specific derivatives showing significant antibacterial and anticandidal effects. Additionally, certain compounds exhibited high cytotoxicity against human leukemia cells, indicating their potential as leads for developing new antimicrobial and anticancer therapies (Dawbaa et al., 2021).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects against steel in acidic solutions, with the derivatives offering extra stability and higher inhibition efficiencies. This application suggests the compound's utility beyond biomedicine, extending to materials science, where it can protect industrial materials from corrosion (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for “N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide” is not available, related compounds have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-14-15(9-12)22-10-18-14/h1-6,9-10H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWRPZVFEBGLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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